1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-

Descripción

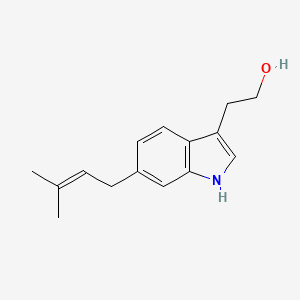

1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- is a prenylated indole derivative characterized by a hydroxylated ethanol group at position 3 and a 3-methyl-2-butenyl (prenyl) substituent at position 6 of the indole core. The compound’s structure combines aromatic indole properties with the lipophilic nature of the prenyl group, which may influence its biochemical interactions and stability.

Propiedades

IUPAC Name |

2-[6-(3-methylbut-2-enyl)-1H-indol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(2)3-4-12-5-6-14-13(7-8-17)10-16-15(14)9-12/h3,5-6,9-10,16-17H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYAYZKRMLYPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)C(=CN2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438237 | |

| Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583060-24-6 | |

| Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Bartoli indole synthesis, which involves the reaction of nitrobenzene with vinyl Grignard reagents .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of indole derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones .

Aplicaciones Científicas De Investigación

1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in cell signaling and as a precursor to biologically active molecules.

Medicine: Indole derivatives are investigated for their anticancer, antiviral, and antimicrobial properties.

Industry: The compound is used in the production of dyes, fragrances, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomerism: 3-Prenyl vs. 6-Prenyl Substitution

- 1H-Indole, 3-(3-methyl-2-butenyl)- (): This positional isomer features a prenyl group at position 3 instead of position 6. The molecular formula is C₁₃H₁₅N (M = 185.27 g/mol). The substitution pattern at position 3 is common in natural indole alkaloids, such as those found in Aspergillus fungi, where prenylation enhances membrane permeability .

- 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-: The ethanol group at position 3 introduces hydrogen-bonding capability, while the prenyl group at position 6 may sterically hinder interactions at adjacent positions. This configuration could reduce metabolic degradation compared to non-hydroxylated analogs.

Functional Group Variations

- Compound 3 (C₃₀H₃₄O₅) (): A prenylated flavanone with a 7'-(3-methyl-2-butenyl) substituent. The flavanone’s hydroxyl and ketone groups contrast with the indole-ethanol structure, impacting solubility and reactivity .

- The ethanol group likely reduces electrophilicity at C-3, limiting such condensation reactions .

Molecular Weight and Lipophilicity

However, the ethanol group may offset this by introducing polarity .

Research Implications and Limitations

- Synthetic Challenges: Prenylation at position 6 (less common than position 3) may require specialized catalysts or protecting group strategies, as seen in analogous syntheses of prenylated flavonoids .

- Analytical Techniques: The compound’s structure could be confirmed via NMR (comparing shift patterns to ’s flavanone) and mass spectrometry .

Actividad Biológica

1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- features an indole ring substituted with a 3-methyl-2-butenyl group. This unique substitution pattern enhances its lipophilicity and influences its interaction with biological membranes, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The indole ring structure allows it to bind to multiple receptors, modulating their activity. This can influence cell signaling pathways related to proliferation, apoptosis, and differentiation.

- Enzyme Interaction : It has been shown to affect the activity of enzymes involved in metabolic processes, which can lead to alterations in cellular functions.

Biological Activities

1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- exhibits several notable biological activities:

Anticancer Activity : Research indicates that indole derivatives can inhibit the growth of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness may be linked to its ability to disrupt bacterial membranes or inhibit essential metabolic pathways in microorganisms.

Antioxidant Effects : Studies have suggested that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-:

- Anticancer Study : In vitro assays showed that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis. The study reported an IC50 value indicating effective concentration levels for therapeutic applications.

- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various indole derivatives, including 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound had a notable inhibitory effect on both bacterial strains.

- Oxidative Stress Mitigation : An experimental model using human peripheral blood mononuclear cells (PBMCs) revealed that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) production under oxidative stress conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-, a comparison with other indole derivatives is useful:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1H-Indole-3-acetic acid | Plant hormone; promotes growth | Functions primarily in plant biology |

| 1H-Indole-3-carboxaldehyde | Intermediate in pharmaceuticals | Less lipophilic than the studied compound |

| 1H-Indole-3-butyric acid | Rooting agent in plants | Primarily used in horticulture |

| 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | Anticancer, antimicrobial, antioxidant | Enhanced lipophilicity and membrane interaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.